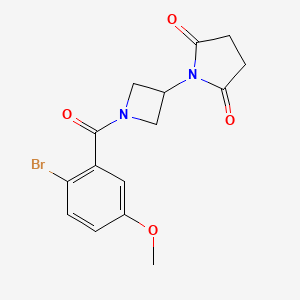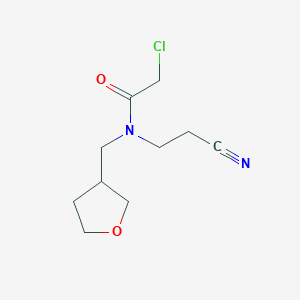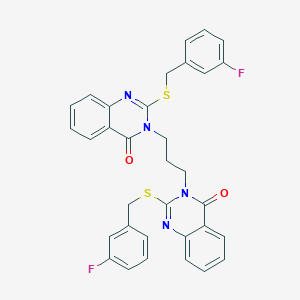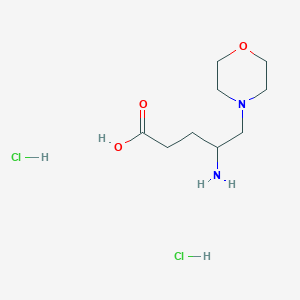![molecular formula C17H19N5O2S B2742877 N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-62-6](/img/structure/B2742877.png)
N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide, also known as FMTSA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FMTSA is a sulfhydryl-containing compound that has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Glutaminase Inhibition for Therapeutic Potential
N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide and its analogs have been explored for their potential in inhibiting kidney-type glutaminase (GLS), a promising therapeutic target for cancer treatment. One study highlighted the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric GLS inhibitors. These analogs showed promise in attenuating the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model, presenting a pathway to improve drug-like properties and aqueous solubility of GLS inhibitors (Shukla et al., 2012).
DNA Binding and Antitrypanosomal Activity
Another avenue of research involves the structural and functional analysis of compounds like 2,5-Bis(4-guanylphenyl)furan (furamidine), which show a high affinity for binding to DNA's minor groove. Furamidine, an analogue of the antitrypanosomal drug berenil, exhibits enhanced DNA-binding affinity due to its ability to make direct hydrogen bond interactions with the DNA sequence, providing insights into the development of more effective drugs against pathogens like Pneumocystis carinii (Laughton et al., 1995).
Anticancer and Antiexudative Activities
Research into N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide derivatives has demonstrated potential anticancer activities. Specific derivatives have been synthesized and tested for their selective cytotoxic effects against leukemia cell lines, showcasing the utility of these compounds in developing targeted cancer therapies (Horishny et al., 2021). Additionally, the antiexudative properties of pyroline derivatives, including compounds related to N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide, have been explored, revealing their potential in developing new, more effective, and less toxic medications for treating various diseases and pathological conditions (Chalenko et al., 2019).
Antimicrobial and Antitumor Activities
Explorations into the synthesis and evaluation of related compounds have also uncovered antimicrobial and antitumor properties. These studies involve the creation of new molecular structures and the investigation of their physical, chemical, and biological properties, contributing to the broader spectrum of synthesized derivatives and biological activity widening. Such research underscores the versatility of N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide and its derivatives in combating microbial infections and tumor growth (El-Shehry et al., 2020; Horishny & Matiychuk, 2020).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12(2)13-5-7-14(8-6-13)22-17(19-20-21-22)25-11-16(23)18-10-15-4-3-9-24-15/h3-9,12H,10-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVHVGPYUHUKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742800.png)


![Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2742803.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)
![2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2742808.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2742812.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2742813.png)

